molecular formula C14H11F3N2O B1270847 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 811841-49-3

4-amino-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B1270847
CAS No.: 811841-49-3
M. Wt: 280.24 g/mol
InChI Key: BIVQEHDNRFPDON-UHFFFAOYSA-N
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Description

4-Amino-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H11F3N2O. It is characterized by the presence of an amino group, a trifluoromethyl group, and a benzamide structure.

Scientific Research Applications

4-Amino-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Safety and Hazards

4-amino-N-[3-(trifluoromethyl)phenyl]benzamide is classified as an irritant . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

There are several papers related to the future directions of compounds similar to 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide . For instance, one paper discusses the discovery of a novel EGFR inhibitor from a designed small library . Another paper mentions the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3-(trifluoromethyl)aniline with 4-aminobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Amino-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the trifluoromethyl group, which can influence its reactivity and interaction with biological targets. This positioning can result in distinct pharmacological and chemical properties compared to its analogs .

Properties

IUPAC Name

4-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)10-2-1-3-12(8-10)19-13(20)9-4-6-11(18)7-5-9/h1-8H,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVQEHDNRFPDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373413
Record name 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811841-49-3
Record name 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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